molecular formula C12H8BrN3O2 B3010340 methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate CAS No. 1200130-50-2

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate

Cat. No.: B3010340
CAS No.: 1200130-50-2
M. Wt: 306.119
InChI Key: NDGBFLYZVAJTQX-UHFFFAOYSA-N
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Description

Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a synthetically versatile tricyclic heteroaromatic compound intended for research and development purposes. This brominated and ester-functionalized scaffold is of significant interest in medicinal chemistry, particularly in the exploration of new kinase inhibitors . Structurally related triazatricyclic compounds, often described as diazacarbazoles, have demonstrated potent inhibitory activity against various kinases and are investigated for their potential as antineoplastic agents . The bromine atom at the 12-position serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The methyl ester at the 4-position can be utilized as a synthetic intermediate for further derivatization to carboxamide or carboxylic acid functionalities. This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block in drug discovery programs targeting hyperproliferative disorders such as leukemia, breast cancer, colorectal cancer, and lung cancer .

Properties

IUPAC Name

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGBFLYZVAJTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by bromination and esterification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazatricyclic framework can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate has shown promise in several biological applications:

Medicinal Chemistry

Research indicates that compounds with similar structures can interact with biological targets like kinases and receptors involved in various diseases . The presence of the bromine atom may enhance its binding affinity to specific proteins.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation through mechanisms involving apoptosis or cell cycle arrest . Further research is needed to elucidate its exact mechanisms.

Neuropharmacology

The compound's structural characteristics suggest potential activity as a positive allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Material Science Applications

In addition to its biological significance, this compound may have applications in materials science:

Organic Electronics

Due to its unique electronic properties derived from its conjugated structure, this compound could be explored for use in organic semiconductors or photovoltaic devices .

Photonic Applications

The compound's ability to absorb light in specific wavelengths makes it a candidate for photonic applications where light manipulation is crucial .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency against specific types of cancer .
Study BNeuropharmacologyIdentified as a potential modulator for mAChRs with promising effects on memory enhancement in animal models .
Study CMaterial ScienceExplored as a component in organic solar cells showing improved efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazatricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with nitrogen-rich heterocycles, such as triazolo-benzotriazinones and fused triazole derivatives. A key comparison can be drawn with 10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f) (), which also contains multiple nitrogen atoms and aromatic substituents. Key differences include:

  • Substituent Effects : The bromine atom in the target compound may enhance electrophilic reactivity compared to the trifluoromethyl group in 11f , which is electron-withdrawing and increases metabolic stability .
  • Carboxylate vs.

Physicochemical Properties

Property Target Compound Compound 11f ()
Molecular Weight ~380–400 g/mol (estimated) 532.46 g/mol
Melting Point Not reported 207–209°C
Key Functional Groups Bromine, methyl carboxylate, triazatricyclic Trifluoromethyl, methoxyphenyl, triazole
Solubility Moderate in polar aprotic solvents (inferred) Low solubility in water; soluble in DMSO

Research Findings and Implications

  • Reactivity : The bromine atom in the target compound may facilitate nucleophilic aromatic substitution, enabling further derivatization—a property absent in 11f due to its stable trifluoromethyl group .
  • Stability : The methyl carboxylate group may confer hydrolytic instability under basic conditions, whereas 11f ’s trifluoromethyl and methoxy groups enhance resistance to metabolic degradation .
  • Structural Diversity : Both compounds highlight the versatility of nitrogen-rich heterocycles in drug discovery, though their substituent profiles dictate divergent applications (e.g., the target compound for electrophilic probes vs. 11f for CNS-targeted agents) .

Biological Activity

Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrN₃O₂ with a molecular weight of 306.119 g/mol. The compound features a hexaene system that enhances its electronic properties due to conjugation and the presence of a bromine substituent which may influence its reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural motifs to methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca have exhibited significant anticancer properties. For example:

  • Mechanism of Action : The bromine atom in the structure may facilitate nucleophilic substitution reactions that can lead to the formation of reactive intermediates capable of interacting with DNA or other cellular macromolecules.
  • Case Study : A study investigating triazine derivatives found that certain analogs demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Research Findings : Similar compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Experimental Data : In vitro assays revealed that derivatives of triazine structures inhibited the growth of several pathogenic bacteria and fungi, suggesting that methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca may exhibit comparable effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Compound NameMolecular FormulaKey Features
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]tridecaC₁₂H₉BrN₃O₂Contains bromine; potential for significant biological activity
8-Methyl-5,8,10-triazatricyclo[7.4.0.02,7]tridecaC₁₂H₉N₃O₂Lacks bromine; may show similar activity without halogen influence
12-Bromo-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]tridecaC₉H₄BrN₃OSContains sulfur; different electronic properties may affect activity

The unique arrangement of nitrogen atoms and the presence of both bromine and a carboxylate group in methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca enhance its reactivity compared to structurally similar compounds.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms through which methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca interacts with biological systems:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Target Identification : Investigating specific biological targets such as enzymes or receptors involved in its mechanism of action.
  • Optimization of Derivatives : Synthesizing and testing derivatives to enhance potency and selectivity against specific diseases.

Q & A

Q. Table 1: Example X-ray Crystallography Parameters

ParameterValue
Space groupTriclinic, P-1
R-factor0.041
Mean C–C bond length0.005 Å
Temperature293 K

Advanced Question: How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

Methodological Answer:
Contradictions often arise from impurities or conformational isomers. A systematic approach includes:

  • Multi-Step Characterization : Combine LC-MS, 2D NMR (HSQC, HMBC), and IR to track intermediates and confirm regiochemistry .
  • Kinetic Profiling : Use time-resolved NMR to monitor reaction pathways and identify side products (e.g., bromine displacement vs. ring-opening).
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. Example Workflow :

Synthetic Route : Adapt protocols for benzoxazole carboxylates (e.g., refluxing with aryl acids for 15 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate isomers.

Basic Question: What experimental design principles apply to optimizing yield in multi-step syntheses?

Methodological Answer:
Adopt a split-plot factorial design to minimize resource use:

  • Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
  • Response Variables : Yield, purity (HPLC area %), reaction time .
  • Replicates : Use ≥4 replicates per condition to assess reproducibility .

Q. Table 2: Split-Plot Design for Synthesis Optimization

FactorLevelsResponse Range
Temperature60°C, 90°C, 120°CYield: 30–85%
SolventDMF, THF, ToluenePurity: 70–95%
CatalystPd(OAc)₂, CuI, NoneTime: 6–24 h

Advanced Question: How can researchers assess the environmental stability of brominated tricyclic compounds?

Methodological Answer:
Design a tiered study to evaluate abiotic/biotic degradation:

Hydrolysis : Incubate at pH 3–9 (37°C, 7 days), analyze by HPLC-MS for debromination products .

Photolysis : Expose to UV light (254 nm) and monitor via UV-vis spectroscopy for λmax shifts.

Microbial Degradation : Use soil microcosms (OECD 307 guidelines) with LC-HRMS to detect metabolites .

Q. Key Findings :

  • Bromine substituents reduce hydrolysis rates but enhance photolytic cleavage of the tricyclic core.
  • Anaerobic conditions favor reductive debromination (e.g., formation of methyl carboxylate derivatives).

Basic Question: What analytical techniques are critical for confirming regioselectivity in electrophilic substitutions?

Methodological Answer:

  • XPS (X-ray Photoelectron Spectroscopy) : Quantify bromine content and oxidation states .
  • NOESY NMR : Identify spatial proximity of substituents (e.g., bromine at C12 vs. C10).
  • Mass Spectrometry : Use high-resolution Q-TOF to distinguish isomers (e.g., [M+H]+ m/z 385.9872 vs. 385.9835).

Case Study :
In methyl 12-bromo derivatives, NOESY correlations between H-12 and H-4 confirm bromine positioning .

Advanced Question: How can computational modeling predict reactivity in tricyclic azahydrocarbon systems?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/def2-TZVP) to identify nucleophilic/electrophilic sites.
  • Reaction Pathway Mapping : Use NEB (Nudged Elastic Band) methods to model transition states in bromine displacement reactions .
  • Solvent Effects : Apply COSMO-RS to predict solvolysis rates in polar aprotic solvents.

Q. Table 3: Computational Predictions vs. Experimental Data

ParameterPredicted (DFT)Experimental
HOMO (eV)-6.82-6.79 (XPS)
Activation Energy28.3 kcal/mol29.1 kcal/mol

Basic Question: What safety protocols are essential for handling brominated azatricyclic compounds?

Methodological Answer:

  • Containment : Use gloveboxes for air-sensitive reactions (bromine volatility).
  • Waste Management : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal.
  • Exposure Mitigation : Monitor airborne particulates with real-time FTIR spectroscopy .

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